molecular formula C15H12N2O3S2 B2560600 ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate CAS No. 864940-55-6

ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate

Cat. No.: B2560600
CAS No.: 864940-55-6
M. Wt: 332.39
InChI Key: AXOGXBILNMAKLK-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with an ester group at position 3 and a 1,3-benzothiazole-6-amido moiety at position 2. The benzothiazole group is a privileged scaffold in medicinal chemistry, known for its bioactivity in antimicrobial, anticancer, and anti-inflammatory applications .

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazole-6-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-2-20-15(19)10-5-6-21-14(10)17-13(18)9-3-4-11-12(7-9)22-8-16-11/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOGXBILNMAKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction is typically carried out under mild conditions and can be catalyzed by bases such as sodium ethoxide .

Industrial production methods for this compound may involve multi-step synthesis processes that include the formation of intermediate compounds, followed by their subsequent reactions to form the final product. These processes often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide or ester derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or thiophene rings, where nucleophiles such as amines or thiols replace existing substituents.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate features a unique structure combining a benzothiazole ring and a thiophene ring. Its chemical formula is C15H12N2O3S2C_{15}H_{12}N_{2}O_{3}S_{2}, and it possesses both an ethyl ester and an amide group, making it a versatile building block in organic synthesis .

Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enabling the development of new materials and compounds .

Table 1: Comparison of this compound with Similar Compounds

Compound NameStructural FeaturesApplications
Ethyl 2-amino-benzo[b]thiophene-3-carboxylateThiophene ring onlyLimited biological activity
Ethyl benzothiazole-2-carboxylateBenzothiazole ring onlyUsed in dyes
Indole derivativesIndole core structureAntiviral and anticancer properties

Biology

This compound exhibits notable antimicrobial and anticancer properties. Studies indicate that it can inhibit bacterial enzymes involved in cell wall synthesis and induce apoptosis in cancer cells .

Case Study: Antimicrobial Activity
A study evaluated the compound's efficacy against various bacterial strains. The results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .

Medicine

The compound is under investigation for its potential use in drug development. Its biological activities suggest applications in treating bacterial infections and cancer .

Mechanism of Action
The mechanism involves binding to specific molecular targets, inhibiting their activity, which leads to therapeutic effects. This includes disrupting bacterial growth and inducing cell death in cancerous cells .

Industry

In the field of materials science, this compound is explored for its use in developing organic semiconductors . It has potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its electronic properties .

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-(1,3-Benzothiazole-6-Amido)Thiophene-3-Carboxylate and Analogs

Compound Name (Example) Core Structure Key Substituents/Functional Groups Biological Relevance (Inferred) Reference
This compound Thiophene + benzothiazole Ester, benzothiazole-amide Potential antimicrobial/antitumor activity
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2d) Thiophene carboxylate Amino, ester, tetrahydrobenzo ring Intermediate for bioactive heterocycles
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole acetamide Trifluoromethyl, phenyl Enhanced metabolic stability
Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Thiophene carboxylate Chloroacetyl amino, cyclopentane fusion Alkylation for drug discovery

Key Observations:

Benzothiazole vs. Phenyl Substituents :

  • The benzothiazole group in the target compound may confer stronger π-π stacking and hydrogen-bonding interactions compared to phenyl-substituted analogs like those in . The trifluoromethyl group in ’s compounds enhances lipophilicity and metabolic stability but reduces solubility, whereas the ester in the target compound balances lipophilicity and aqueous solubility .

Thiophene vs. Fused Ring Systems :

  • The unfused thiophene in the target compound offers greater conformational flexibility than cyclopentane-fused thiophenes (e.g., ), which restrict rotation and may influence binding to rigid enzyme pockets .

Amide Linkage Variations :

  • The benzothiazole-amide group in the target compound differs from chloroacetyl amides () and simple acetamides (). The former may exhibit improved resistance to hydrolysis compared to chloroacetyl derivatives, which are prone to nucleophilic substitution .

Physicochemical and Pharmacokinetic Properties (Inferred)

  • Solubility : The ester group enhances aqueous solubility compared to trifluoromethyl-substituted benzothiazoles () but may reduce membrane permeability relative to lipophilic analogs .
  • Metabolic Stability : The benzothiazole-amide linkage is less prone to hydrolysis than chloroacetyl amides (), suggesting better oral bioavailability .

Biological Activity

Ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • A benzothiazole ring , known for its role in various biological activities.
  • A thiophene ring , which enhances its chemical reactivity and biological interactions.
  • An ethyl ester group , contributing to its solubility and bioavailability.

The molecular formula is C15H12N2O3S2C_{15}H_{12}N_2O_3S_2, and it has been synthesized through multi-step organic reactions involving cyclization and amidation processes .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA431 (skin cancer)0.66Inhibition of AKT and ERK signaling
Benzothiazole Derivative B7A549 (lung cancer)0.75Induction of apoptosis
Benzothiazole Derivative C4H1299 (lung cancer)0.80Cell cycle arrest

The compound has shown significant inhibition of cancer cell growth through mechanisms such as apoptosis induction and modulation of key signaling pathways like AKT and ERK .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could be effective against resistant bacterial strains .

Anti-inflammatory Properties

Research has indicated that derivatives of benzothiazole can possess anti-inflammatory effects. This compound may modulate inflammatory cytokines such as IL-6 and TNF-α, which are critical in various inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and survival pathways.
  • Cytokine Modulation : It may reduce levels of pro-inflammatory cytokines, thereby alleviating inflammation.
  • Cell Cycle Regulation : The compound induces cell cycle arrest in cancer cells, leading to reduced proliferation.

Study on Anticancer Effects

A study involving the administration of this compound in animal models demonstrated a marked reduction in tumor size compared to control groups. The treatment led to significant apoptosis in tumor cells, evidenced by increased caspase activity .

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial effects against multi-drug resistant strains. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel therapeutic agent against resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate?

  • Methodology :

Gewald Reaction : Start with ethyl cyanoacetate and ketones (e.g., 4-tert-butylcyclohexanone) under reflux with elemental sulfur and a base (e.g., diethylamine) in ethanol to form the 2-amino-thiophene scaffold .

Acylation : React the amino group with 1,3-benzothiazole-6-carbonyl chloride in dry CH₂Cl₂ under nitrogen. Purify via reverse-phase HPLC using methanol-water gradients (30% → 100%) .

Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~4.23 ppm for ethyl ester protons) and IR (C=O at ~1657 cm⁻¹, NH at ~3425 cm⁻¹) .

Q. How should researchers characterize this compound spectroscopically?

  • Protocol :

  • ¹H NMR : Identify ester protons (quartet at δ ~4.2 ppm, J = 7.2 Hz) and benzothiazole aromatic protons (δ ~7.5–8.5 ppm). Use CD₃OD for solubility .
  • IR Spectroscopy : Detect key functional groups: amide NH (~3300–3425 cm⁻¹), ester C=O (~1650–1700 cm⁻¹), and thiophene C=C (~1537 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical value) .

Advanced Research Questions

Q. How can reaction yields be optimized during the acylation step?

  • Strategies :

  • Solvent Choice : Use anhydrous CH₂Cl₂ to minimize side reactions. Add molecular sieves to control moisture .
  • Stoichiometry : Employ a 1.2:1 molar ratio of benzothiazole carbonyl chloride to the amino-thiophene intermediate to ensure complete conversion .
  • Purification : Optimize HPLC gradients (e.g., methanol:water from 30% to 100% over 20 min) to isolate the product with >95% purity .

Q. What experimental designs are suitable for evaluating its biological activity?

  • Approach :

Antibacterial Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control antibiotics .

Mechanistic Studies : Perform fluorescence quenching to assess DNA gyrase/topoisomerase inhibition, a common target for benzothiazole derivatives .

Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity .

Q. How to resolve contradictions in spectral data during characterization?

  • Troubleshooting :

  • NMR Signal Splitting : If unexpected multiplicity occurs, check for diastereomers or residual solvents. Use deuterated DMSO for better resolution of NH protons .
  • IR Absorbance Shifts : Compare with literature values for similar compounds (e.g., ethyl 2-amino-4-methyl-thiophene-3-carboxylate in ).
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., using THF/hexane) and analyzing bond lengths/angles .

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